molecular formula C11H21N3O3S B2810281 N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448058-44-3

N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2810281
CAS No.: 1448058-44-3
M. Wt: 275.37
InChI Key: MLYMAJBRPPBFBQ-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures in humans or animals. N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic chemical agent of significant interest in medicinal chemistry and biochemical research, designed through the strategic fusion of a 1-methyl-1H-imidazole-4-sulfonamide scaffold and a 3-hydroxy-4,4-dimethylpentyl side chain. The imidazole-sulfonamide pharmacophore is a privileged structure in drug discovery, known for its versatile binding capabilities and broad biological activity. This specific structural motif is a key feature in compounds that function as enzyme inhibitors, particularly targeting carbonic anhydrases and dihydropteroate synthase (DHPS) , which are essential enzymes in pH regulation and folate biosynthesis, respectively . The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is electron-rich and frequently appears in biomolecules and supramolecular chemistry. It readily forms non-covalent interactions—such as coordination bonds, hydrogen bonds, and π-π stacking—with various biological targets, which can be leveraged in the rational design of supramolecular medicinal agents . The incorporation of the 3-hydroxy-4,4-dimethylpentyl side chain is a critical structural modification that influences the compound's physicochemical properties, including its lipophilicity and solubility . The hydroxy group provides a site for hydrogen bonding, potentially enhancing target engagement and modulating bioavailability. Researchers can investigate this compound as a potential antimicrobial agent, given the well-established role of sulfonamides as competitive inhibitors of bacterial folate synthesis . Furthermore, its exploration may extend into areas such as cancer research , where imidazole-based supramolecular complexes, especially those involving noble metals, have demonstrated promising clinical potential by exhibiting mechanisms of action that can overcome drug resistance . This compound serves as a valuable tool for probing protein-ligand interactions, structure-activity relationships (SAR), and the development of new therapeutic agents targeting a range of diseases.

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3S/c1-11(2,3)9(15)5-6-13-18(16,17)10-7-14(4)8-12-10/h7-9,13,15H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYMAJBRPPBFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNS(=O)(=O)C1=CN(C=N1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure :

All analogues retain the 1-methyl-1H-imidazole-4-sulfonamide backbone. Divergence arises in the N-substituent and secondary modifications (Table 1).

Compound Name N-Substituent Structure Key Modifications Reference
Target Compound 3-hydroxy-4,4-dimethylpentyl Hydroxyl group, branched alkyl chain
2e () Piperidin-4-ylmethyl + propylamino linkage Pyrimidinyl and cyanophenyl groups
3a () Benzyl + 2,2-dimethylethyl Aromatic benzyl group
6a () Benzyl + cyclopentyl Cyclic alkyl and aromatic groups
7d () N-Boc-piperidinylmethyl + cyclopentyl Boc-protected amine, cyclic alkyl

Functional Implications :

  • Branched alkyl chains (e.g., 2,2-dimethylethyl in 3a ) are associated with improved metabolic stability compared to linear chains, as seen in malaria parasite FTase inhibitors .

Notable Differences :

Antimalarial Activity :

Compounds 2e, 3a, and 6a–c exhibit potent inhibition of Plasmodium FTase, with IC50 values in the nanomolar range. For example:

  • 6a : IC50 = 12 nM against P. falciparum FTase .
  • 3a : 65% inhibition of malaria parasite growth at 10 μM .

Mammalian vs. Parasitic Selectivity :

  • 2e and 3a show >100-fold selectivity for Plasmodium FTase over human FTase, attributed to the bulky N-substituents (e.g., pyrimidinyl or benzyl groups) .
  • The target compound’s hydroxyl group may further enhance parasitic selectivity by interacting with unique residues in the Plasmodium FTase active site.

Q & A

Q. Critical conditions :

  • Temperature control : Exothermic reactions (e.g., reductions) require cooling to prevent side reactions .
  • pH management : Alkaline conditions favor nucleophilic substitutions during sulfonamide coupling .
  • Purification : Silica gel flash chromatography (e.g., CH2Cl2/MeOH/NH4OH gradients) ensures high purity .

Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Basic
Structural validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions. For example, imidazole protons typically resonate at δ 7.0–8.5 ppm .
  • Mass Spectrometry (HRMS) : High-resolution MS identifies molecular ions (e.g., [M+H]+) and fragmentation patterns .
  • HPLC : Purity assessment (>95% by UV detection at 254 nm) ensures reliable biological data .

Advanced tip : 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex derivatives .

How can researchers resolve discrepancies in biological activity data for this compound across different assays?

Advanced
Contradictory results (e.g., antibacterial vs. anti-inflammatory activity) may arise from:

  • Assay interference : Sulfonamides can chelate metal ions or bind nonspecifically to proteins. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .
  • Compound stability : Check for degradation under assay conditions (e.g., pH, temperature) via LC-MS .
  • Structural analogs : Compare activity with derivatives lacking the hydroxyl or dimethylpentyl group to identify pharmacophores .

What computational methods are recommended for predicting the binding affinity of this compound with target enzymes?

Q. Advanced

  • Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., bacterial dihydropteroate synthase). Prioritize poses with hydrogen bonds to the sulfonamide group .
  • Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
  • QSAR models : Corporate substituent effects (e.g., logP of the dimethylpentyl group) to predict activity .

What strategies are effective in addressing low crystallinity during X-ray diffraction analysis?

Q. Advanced

  • Crystallization optimization : Screen solvents (e.g., DMSO/water) and additives (e.g., PEG) .
  • SHELX refinement : Use SHELXL for high-resolution data to resolve disordered regions. SHELXE can phase twinned crystals .
  • Alternative techniques : If crystals fail, employ cryo-EM for low-resolution structural insights .

How to design experiments to elucidate the metabolic pathways of this compound in vitro?

Q. Advanced

  • Liver microsomes : Incubate with NADPH and monitor metabolites via LC-MS/MS. Hydroxylation of the dimethylpentyl group is likely .
  • CYP450 inhibition : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes .
  • Stable isotope labeling : Introduce deuterium at the hydroxyl group to track metabolic fate .

How can researchers validate the proposed mechanism of action for this compound in modulating inflammatory pathways?

Q. Advanced

  • Knockout models : Use CRISPR/Cas9 to delete putative targets (e.g., COX-2) in cell lines and assess activity loss .
  • Biochemical assays : Measure prostaglandin E2 (PGE2) levels via ELISA to confirm COX-2 inhibition .
  • Transcriptomics : RNA-seq identifies downstream genes regulated by the compound (e.g., NF-κB targets) .

What are the best practices for ensuring reproducibility in multi-step syntheses of this compound?

Q. Basic

  • Detailed protocols : Document reaction times, temperatures, and purification gradients .
  • Batch testing : Compare NMR and HPLC data across batches to detect impurities .
  • Scale-up adjustments : Optimize stirring and heat dissipation for larger reactions .

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